

#### **GA-017** off-target effects on other kinases

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#### **Technical Support Center: GA-017**

Welcome to the technical support center for the LATS kinase inhibitor, **GA-017**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of **GA-017** in experimental settings.

#### **Troubleshooting Guide**

This guide addresses specific issues that users may encounter during their experiments with **GA-017**.

## Troubleshooting & Optimization

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Issue	Possible Cause	Recommendation	
Variability in cell proliferation enhancement	Cell density and culture conditions can significantly impact the effect of GA-017.  The compound is particularly effective in promoting cell growth in 3D culture systems.	Ensure consistent cell seeding densities and culture conditions. For optimal effect, consider using 3D culture models such as spheroids or organoids.	
Unexpected cellular effects unrelated to Hippo pathway	GA-017 can exhibit off-target activity against other kinases, particularly at higher concentrations. A kinase screen has shown that at 100 nM, GA-017 can inhibit 16 kinases of the AGC family by more than 65%.	Use the lowest effective concentration of GA-017 to minimize off-target effects. If off-target activity is suspected, consider using a more selective LATS inhibitor as a control if available, or validate findings using complementary approaches such as siRNA/shRNA knockdown of LATS1/2.	
Difficulty in dissolving GA-017	GA-017 has specific solubility properties.	For in vitro studies, prepare stock solutions in DMSO. For in vivo formulation, a solution of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O can be used. Another option for oral administration is a suspension in 5% DMSO and 95% corn oil.[1]	
Inconsistent results in kinase assays	The inhibitory activity of GA- 017 is ATP-competitive. Variations in ATP concentration in the assay will affect the measured IC50 value.	Standardize the ATP concentration in your kinase assays. For comparative studies, it is recommended to use an ATP concentration that is close to the Km value for the specific kinase.	



#### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **GA-017**?

A1: **GA-017** is a potent and selective inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[2] These kinases are central components of the Hippo signaling pathway. By inhibiting LATS1/2, **GA-017** prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the stabilization and nuclear translocation of YAP/TAZ, where they can promote the expression of genes involved in cell proliferation and survival.[3]

Q2: What are the recommended working concentrations for **GA-017**?

A2: The optimal concentration of **GA-017** will depend on the specific cell type and experimental conditions. For in vitro cell-based assays, a starting point could be in the range of its IC50 values for LATS1/2, which are 4.10 nM and 3.92 nM, respectively.[4] For kinase profiling, a concentration of 100 nM has been used. It is always recommended to perform a doseresponse curve to determine the optimal concentration for your specific experiment.

Q3: What are the known off-target effects of **GA-017**?

A3: A kinase profiling study was conducted to assess the selectivity of **GA-017**. At a concentration of 100 nM, **GA-017** was screened against a panel of 321 diverse kinases. The results showed that **GA-017** inhibited the activity of 16 kinases from the AGC family by more than 65%.[2] While the specific list of these 16 kinases is detailed in the supplementary data of the original publication, this information highlights the potential for off-target effects at this concentration.

Q4: How does **GA-017** compare to other LATS inhibitors?

A4: **GA-017** is a potent LATS1/2 inhibitor. Other LATS inhibitors, such as TRULI and its derivative TDI-011536, have also been developed.[5][6] While all these compounds target the LATS kinases, they may have different selectivity profiles, potencies, and pharmacokinetic properties. The choice of inhibitor will depend on the specific requirements of the experiment.

### Data on GA-017 Kinase Selectivity



The following table summarizes the inhibitory activity of **GA-017** against its primary targets, LATS1 and LATS2.

Target Kinase	IC50 (nM)	Ki (nM)	Mode of Inhibition
LATS1	4.10 ± 0.79	0.58 ± 0.11	ATP-competitive
LATS2	3.92 ± 0.42	0.25 ± 0.03	ATP-competitive

Data from Aihara A, et al. J Biol Chem. 2022;298(4):101779.

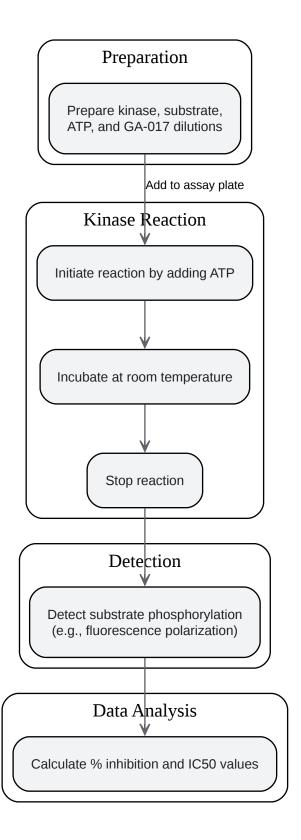
As mentioned, at 100 nM, **GA-017** also inhibits 16 other kinases from the AGC family by more than 65%.[2] Researchers should consult the supplementary information of the primary publication for a detailed list of these off-target kinases to better interpret their results.

### **Experimental Protocols**

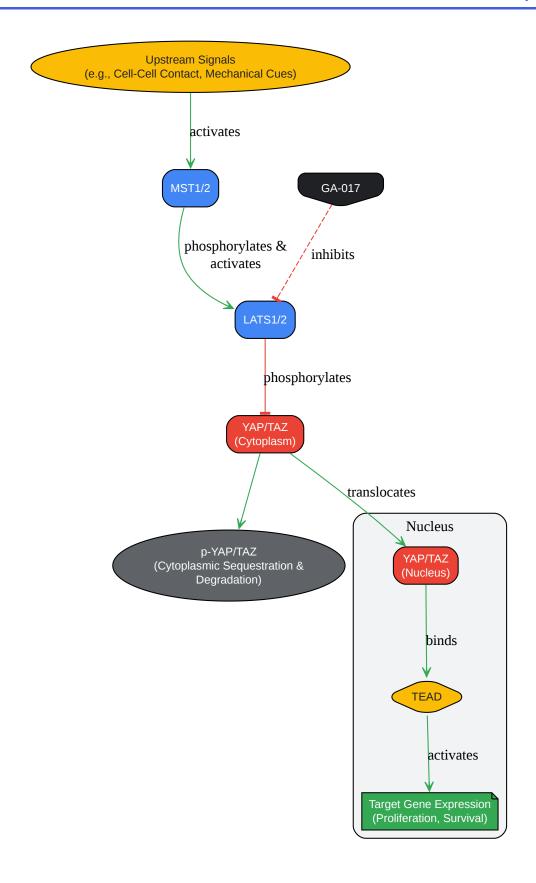
Kinase Inhibition Assay (General Protocol)

The kinase inhibitory activity of **GA-017** is often determined using methods like the IMAP assay or an off-chip mobility-shift assay.[2] Below is a generalized workflow for such an assay.









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#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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